1-(1-trityl-1H-imidazol-4-yl)ethanol
Overview
Description
1-(1-Trityl-1H-imidazol-4-yl)ethanol is an organic compound with the molecular formula C24H22N2O and a molecular weight of 354.44 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-trityl-1H-imidazol-4-yl)ethanol typically involves the reaction of trityl chloride with 4-imidazoleethanol under basic conditions. The reaction proceeds through the formation of a trityl cation, which then reacts with the imidazole ring to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Trityl-1H-imidazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the trityl group.
Major Products Formed
Oxidation: Formation of 1-(1-trityl-1H-imidazol-4-yl)ethanone.
Reduction: Formation of 1-(1-trityl-1H-imidazoline-4-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Trityl-1H-imidazol-4-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-trityl-1H-imidazol-4-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Trityl-1H-imidazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(1-Trityl-1H-imidazol-4-yl)ethanol: Similar structure but with the trityl group attached at a different position on the imidazole ring.
Uniqueness
1-(1-Trityl-1H-imidazol-4-yl)ethanol is unique due to its specific substitution pattern and the presence of both a trityl group and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(1-tritylimidazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBMIZVYBLKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492668 | |
Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62256-50-2 | |
Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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